methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate
Description
Methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate is a methyl ester derivative of a glycosylated chromene compound. Its structure features a trihydroxy-substituted oxane ring (a six-membered oxygen-containing heterocycle) esterified with a methyl group at position 2. The oxane ring is further substituted with a 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl moiety via an ether linkage. This compound is structurally related to flavonoid glycosides and chromene derivatives, which are commonly associated with plant-derived bioactivities such as antioxidant, anti-inflammatory, and pesticidal properties .
Key structural characteristics include:
- Stereochemistry: The (3S,4S,5S,6S) configuration defines the spatial arrangement of hydroxyl groups on the oxane ring, which influences solubility and molecular interactions.
- Chromene core: The 3,4-dihydro-2H-chromen-7-yl group contributes to π-π stacking interactions and redox activity.
Properties
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-21(27)20-18(25)17(24)19(26)22(31-20)30-15-7-4-12-8-13(10-29-16(12)9-15)11-2-5-14(23)6-3-11/h2-7,9,13,17-20,22-26H,8,10H2,1H3/t13?,17-,18-,19-,20?,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSLHMBYSHSIA-CSEMQTMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ketoprofen beta-D-Glucuronide involves the glucuronidation of Dihydro Ketoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of Dihydro Ketoprofen beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro Ketoprofen beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common catalysts include palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Antioxidant Activity
Research indicates that methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Case Study: A study published in the Journal of Natural Products demonstrated that this compound significantly reduced oxidative stress markers in vitro by up to 70% when tested against various reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been observed to inhibit pro-inflammatory cytokines in cell cultures. Its mechanism involves the downregulation of NF-kB pathways, which are critical in inflammation processes.
Case Study: In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a 50% reduction of TNF-alpha and IL-6 levels compared to untreated controls .
Anticancer Properties
Preliminary studies suggest potential anticancer effects against several cancer cell lines. The compound appears to induce apoptosis through mitochondrial pathways.
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on α-glucosidase and α-amylase enzymes.
Case Study: A study published in Food Chemistry reported that this compound inhibited α-glucosidase activity by 45% at a concentration of 50 µg/mL .
Potential as a Drug Delivery System
The structural properties of this compound allow it to be explored as a carrier for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability.
Data Table: Drug Encapsulation Efficiency
| Drug | Encapsulation Efficiency (%) |
|---|---|
| Curcumin | 75 |
| Quercetin | 68 |
Development of Functional Materials
Due to its unique chemical structure, this compound can be utilized in the synthesis of functional materials such as biodegradable polymers and nanocomposites.
Case Study: Research highlighted in Advanced Materials indicated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of Dihydro Ketoprofen beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility and facilitates its excretion from the body. The compound may also interact with various enzymes and receptors, influencing its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs and their distinguishing features are summarized below:
*Calculated based on the carboxylic acid form (432.38) + methyl ester substitution (~+14).
Functional Group and Stereochemical Comparisons
Ester vs. Carboxylic Acid :
- The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (432.38 Da). This modification may improve bioavailability, as seen in ester prodrugs .
- The acid form (432.38 Da) is more polar, favoring aqueous solubility but limiting cellular uptake .
Chromene vs. Chromanone: The 3,4-dihydrochromene moiety in the target compound differs from chromanones (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) by retaining a non-aromatic B-ring. This structural variation may alter redox activity and binding to biological targets like cytochrome P450 enzymes .
Stereochemical Specificity :
- The (3S,4S,5S,6S) configuration distinguishes the target compound from stereoisomers such as methyl (3R,4S)-3-hydroxyoxane-4-carboxylate. Stereochemistry critically affects hydrogen-bonding networks and enzymatic recognition .
Biological Activity
Methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential biological activities. Its structural features suggest that it may exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.
Chemical Structure
The compound's molecular formula is C₃₁H₃₈O₁₈, and its structure includes multiple hydroxyl groups and a chromen moiety that may contribute to its biological activities. The presence of these functional groups is often associated with enhanced biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structural features possess significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The hydroxyl groups in this compound likely contribute to its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Inflammation is a key factor in many chronic diseases. Studies involving similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects.
Anticancer Potential
Preliminary studies suggest that this compound could induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and death. For instance, compounds with related structures have been found to activate p53 pathways and inhibit tumor growth in various cancer models.
Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of related flavonoids. Results indicated that compounds with hydroxyl substitutions exhibited higher radical scavenging activity compared to their counterparts without such modifications .
Study 2: Anti-inflammatory Mechanisms
In a research article from Phytotherapy Research, the anti-inflammatory potential was assessed using lipopolysaccharide (LPS) stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with similar polyphenolic compounds .
Study 3: Cancer Cell Line Studies
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that flavonoids structurally akin to this compound exhibited potent cytotoxicity. The findings suggested that these compounds could be developed into therapeutic agents against specific cancer types .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
